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Executive Summary

Aluminum Nitride (AIN) in its thermodynamically stable wurtzite crystal form is a material of
immense technological importance, underpinning advancements in deep-ultraviolet
optoelectronics and high-power, high-frequency electronic devices. A defining intrinsic property
of wurtzite AIN is its exceptionally large spontaneous polarization. This phenomenon originates
from the non-centrosymmetric nature of its crystal lattice and the highly ionic character of the
Aluminum-Nitrogen bonds. The resulting internal electric field profoundly influences the
electronic properties of AIN and its heterostructures, enabling, for instance, the formation of
high-density two-dimensional electron gases (2DEGs) without intentional doping. This guide
provides a comprehensive technical overview of the theoretical foundations of spontaneous
polarization in AIN, summarizes key quantitative data, details the experimental protocols used
for its characterization, and presents logical and experimental workflows through diagrams.

Theoretical Basis of Spontaneous Polarization

The existence of spontaneous polarization in wurtzite AIN is a direct consequence of its crystal
structure and chemical bonding.

Wurtzite Crystal Structure
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AlIN crystallizes in the hexagonal wurtzite structure, belonging to the P6smc space group.[1]
This structure is non-centrosymmetric, meaning it lacks a center of inversion symmetry.[2] The
arrangement of Al and N atoms consists of two interpenetrating hexagonal close-packed
sublattices, offset along the c-axis. Each Al atom is tetrahedrally coordinated to four N atoms,
and vice versa.[1]

Ideally, a hexagonal structure would have a c/a lattice parameter ratio of ngcontent-ng-
c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

V8/3 ~1.6338/3=1.633

and an internal parameter, u, (which defines the relative displacement of the two sublattices
along the c-axis) of 0.375. However, in AIN, these values deviate from the ideal, with a c/a ratio
of approximately 1.601.[3] This structural deviation, combined with the significant difference in
electronegativity between aluminum and nitrogen, leads to a separation of the centers of
positive and negative charge within the unit cell, creating a permanent electric dipole moment
along the[4] crystallographic direction (the c-axis).[5] This built-in dipole moment, present
without any external strain or electric field, is the spontaneous polarization (

P, Psp
).

Modern Theory of Polarization and Berry Phase
Calculations

Quantifying spontaneous polarization from first principles requires the "modern theory of
polarization,” which defines polarization as a bulk property derivable from the Berry phase of
the electronic wavefunctions.[6][7] This computational approach calculates the polarization
difference between two states of a system. To find the absolute spontaneous polarization of
wurtzite AIN, its polarization is calculated relative to a reference structure that has zero
polarization by symmetry.

Historically, the cubic zinc-blende phase of AIN was used as the reference, leading to a
calculated ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-
inserted">

P, Psp
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value of approximately -0.081 to -0.090 C/m=2.[7][8] The negative sign indicates that for a metal-
polar crystal (where the top surface is Al-terminated), the polarization vector points from the N
atom towards the nearest Al atom along the c-axis, directed into the substrate.[8]

More recent theoretical work has argued that a non-polar, layered hexagonal structure (where
u = 0.5) is a more appropriate reference.[9] Calculations using this reference have yielded
significantly larger values for spontaneous polarization, exceeding 1 C/m2, and with an opposite
orientation (upward for a metal-polar unit cell).[9][10] This paradigm shift is supported by recent
experimental measurements on ferroelectric AIScN alloys, which extrapolate to a giant
polarization for pure AIN.[10][11]

Quantitative Data Summary

The reported values for the spontaneous polarization of wurtzite AIN have varied significantly,
largely due to the different theoretical reference structures used in calculations. The table
below summarizes key reported values for AIN and, for comparison, GaN and InN.
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Spontaneous
Polarization,
ngcontent-ng-

c4139270029="
" _nghost-ng-
c2020595362=" Reference
Material " T Method Source
class="inline Structure
ng-star-
inserted">
Py, Psp
(CIm?)
Ab initio Berry ) Bernardini et al.
AIN -0.081 Zinc-Blende
Phase (2997)[7]
Ab initio Berry Ambacher et al.
AIN -0.090 Zinc-Blende
Phase [8]
First-principles )
AIN -0.097 . Zinc-Blende Furuta et al.[2]
calculation
) Ab initio Berry Layered Dreyer et al.
AIN +1.47 (Predicted)
Phase Hexagonal (2016)[9]
STEM &
>1 ] Layered Wang et al.
AIN ] Macroscopic
(Experimental) ) Hexagonal (2024)[10][12]
Electrical
Ab initio Berry ) Bernardini et al.
GaN -0.029 Zinc-Blende
Phase (2997N)[7]
Ab initio Berry
GaN -0.034 Zinc-Blende Ambacher et al.
Phase
Ab initio Berry ) Bernardini et al.
INN -0.032 Zinc-Blende
Phase (2997N)[7]
Ab initio Berry ) Ambacher et al.
InN -0.042 Zinc-Blende
Phase [8]
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Note: The sign convention can vary. Here, negative values typically correspond to the long-held
convention of a downward-pointing vector in metal-polar materials when referenced to the zinc-
blende structure.

Experimental Protocols for Polarization
Characterization

Directly measuring spontaneous polarization is challenging because it requires a zero-field,
zero-strain condition, and measurements are typically sensitive to changes in polarization.
Therefore, experimental techniques often probe polarization-related effects, such as
pyroelectricity, piezoelectricity, or the interface charges in heterostructures.

Pyroelectric Coefficient Measurement (Dynamic Method)

The pyroelectric effect is the change in spontaneous polarization with a change in temperature
(ngcontent-ng-c4139270029="" nghost-ng-c2020595362="" class="inline ng-star-inserted">

p = dP,, /dTp=dPsp/dT

). Measuring the pyroelectric coefficient, p, provides crucial information about the material's
polarization.

Methodology:

e Sample Preparation: An AIN thin film is grown on a suitable substrate (e.g., Si or SiC). Metal
electrodes are deposited on the top and bottom surfaces to form a capacitor structure.

o Thermal Excitation: The sample's temperature is modulated sinusoidally at a low frequency
(e.g., 0.01-1 Hz) using a Peltier element or a modulated laser beam as a heat source.[2][13]
This creates a periodic temperature change,

dT/drdT/dt

o Current Measurement: The periodic temperature change induces a change in polarization,
which generates a measurable pyroelectric current (
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I,Ip

p

) flowing between the electrodes. This current is given by
I, =A-p-(dT/d)Ip=A-p- (dT/dt)
, Where Ais the electrode area.

Data Acquisition: The pyroelectric current is measured using a sensitive ammeter connected
to a lock-in amplifier, which allows for phase-sensitive detection to improve the signal-to-
noise ratio.[14] The temperature of the sample is simultaneously monitored with a
thermocouple.

Calculation: The pyroelectric coefficient p is calculated from the measured current amplitude,
the electrode area, and the rate of temperature change. For AIN films, measured values are
typically in the range of 6—8 pC/(m2-K).[7]

Capacitance-Voltage (C-V) Profiling of Heterostructures

This technique is used to determine the net polarization-induced sheet charge density (

g0

) at the interface of a heterostructure, such as AIN/GaN. This charge arises from the
discontinuity in both spontaneous and piezoelectric polarization across the interface.

Methodology:

Sample Growth: A heterostructure, for example, a GaN/AIN/GaN stack, is grown via
molecular beam epitaxy (MBE) or metal-organic chemical vapor deposition (MOCVD).[4][8]

Device Fabrication: A Schottky barrier contact (e.g., Ni/Au) is deposited on the surface to act
as a gate electrode, and an ohmic contact is made to the underlying GaN layer.

C-V Measurement: A variable DC bias voltage with a superimposed small AC signal is
applied across the Schottky contact. The capacitance of the structure is measured as a
function of the DC bias.

Apparent Carrier Profile Calculation: The measured C-V data is used to calculate the
apparent free carrier concentration profile,
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n(x)n (x)

, as a function of depth, x, from the surface using the equations:
x = eA/Cx=€eA/C

n(x) = (C3/1geA*)(dC/dV)n (x)=(C3/qeA2) / (dC/dV)

where

€€

is the dielectric permittivity, A is the Schottky contact area, C is the capacitance, V is the
voltage, and q is the elementary charge.

» Sheet Charge Extraction: The apparent carrier profile will show a sharp peak corresponding
to the two-dimensional electron gas (2DEG) confined at the AIN/GaN interface. Integrating
this peak yields the total sheet carrier density, which is a direct measure of the net
polarization-induced interface charge,

o0

[4][5]

Piezoresponse Force Microscopy (PFM)

PFM is a scanning probe technique that utilizes the converse piezoelectric effect to map the
ferroelectric domain structure and local piezoelectric response of a material. While it measures
the piezoelectric response, this property is intrinsically linked to the same crystal asymmetry
that causes spontaneous polarization.

Methodology:
e Setup: A conductive AFM tip is brought into contact with the AIN surface.

o AC Voltage Application: An AC voltage (ngcontent-ng-c4139270029="" _nghost-ng-
€2020595362="" class="inline ng-star-inserted">

V,.Vac

) is applied between the conductive tip and a bottom electrode.
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» Surface Vibration Detection: Due to the converse piezoelectric effect, the applied electric
field causes the AIN film to locally expand or contract. This surface vibration is detected by
the AFM's laser-and-photodiode system.

» Signal Analysis: A lock-in amplifier analyzes the cantilever's deflection signal at the same
frequency as the applied AC voltage.

o PFM Amplitude: The amplitude of the vibration is proportional to the magnitude of the

effective longitudinal piezoelectric coefficient (hgcontent-ng-c4139270029=""__nghost-ng-

€c2020595362="" class="inline ng-star-inserted">

dy,d33
).[15]

o PFM Phase: The phase difference between the applied voltage and the mechanical
response indicates the direction of the polarization vector. A 180° phase shift corresponds
to a reversal of the polarization direction.[16]

e Imaging: By scanning the tip across the surface, PFM generates maps of the amplitude and
phase, revealing the distribution of polarization domains and their orientation with nanoscale
resolution.[15]

Visualizations: Workflows and Logical Diagrams
Wurtzite AIN Unit Cell and Origin of Polarization

Caption: Wurtzite AIN unit cell showing the origin of the net dipole moment.

Experimental Workflow for Dynamic Pyroelectric
Measurement
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Caption: Workflow for measuring the pyroelectric coefficient using the dynamic method.

Polarization-Induced 2DEG at an AIN/GaN
Heterointerface
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.aip.org [pubs.aip.org]

e 2.researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1203061?utm_src=pdf-body-img
https://www.benchchem.com/product/b1203061?utm_src=pdf-custom-synthesis
https://pubs.aip.org/aip/jap/article-pdf/doi/10.1063/5.0281407/20649508/075302_1_5.0281407.pdf
https://www.researchgate.net/publication/277371431_Measurement_of_Induced_Pyroelectric_Coefficient_Using_Dynamic_Method_Theory_and_Experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Holdings: INVESTIGATION OF POLARIZATION IN HETEROSTRUCTURES WITH THE
QUANTUM WELL AlGaN / GaN USING CAPACITANCE-VOLTAGE CHARACTERISTICS ::
Kabale University Library Catalog [library.kab.ac.ug]

4. Direct measurement of the polarization charge in AlIGaN/GaN heterostructures using
capacitance—voltage carrier profiling [ouci.dntb.gov.ua]

5. pubs.aip.org [pubs.aip.org]

6. pubs.aip.org [pubs.aip.org]

7. pubs.aip.org [pubs.aip.org]

8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
9. par.nsf.gov [par.nsf.gov]

10. pubs.aip.org [pubs.aip.org]

11. LCALCPOL - VASP Wiki [vasp.at]

12. polarization jump in berry phase method using VASP - Matter Modeling Stack Exchange
[mattermodeling.stackexchange.com]

13. pubs.aip.org [pubs.aip.org]
14. prometheus.berkeley.edu [prometheus.berkeley.edu]
15. researchgate.net [researchgate.net]

16. Piezoresponse force microscopy and nanoferroic phenomena - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to Spontaneous
Polarization in Wurtzite Aluminum Nitride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203061#spontaneous-polarization-in-wurtzite-aln]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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